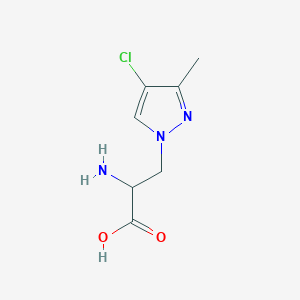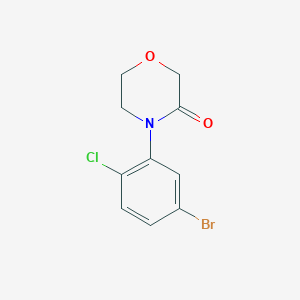
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a morpholinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one typically involves the reaction of 5-bromo-2-chlorobenzoic acid with morpholine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the desired product. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters. This includes using larger reaction vessels, efficient mixing, and precise control of temperature and pressure. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
科学的研究の応用
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of 4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins or enzymes. The morpholinone structure can also interact with biological membranes, affecting the compound’s distribution and activity within the body.
類似化合物との比較
Similar Compounds
4-(5-Bromo-2-chloro-phenyl)-morpholin-2-one: Similar structure but with a different position of the morpholinone ring.
4-(5-Bromo-2-chloro-phenyl)-piperidin-3-one: Contains a piperidinone ring instead of a morpholinone ring.
4-(5-Bromo-2-chloro-phenyl)-tetrahydrofuran-3-one: Features a tetrahydrofuran ring in place of the morpholinone ring.
Uniqueness
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one is unique due to its specific combination of bromine and chlorine atoms on the phenyl ring and the presence of a morpholinone structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H9BrClNO2 |
|---|---|
分子量 |
290.54 g/mol |
IUPAC名 |
4-(5-bromo-2-chlorophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H9BrClNO2/c11-7-1-2-8(12)9(5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6H2 |
InChIキー |
AKNYZJARXHOPSN-UHFFFAOYSA-N |
正規SMILES |
C1COCC(=O)N1C2=C(C=CC(=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


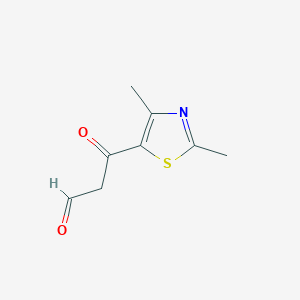
![2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B13070921.png)

![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13070924.png)
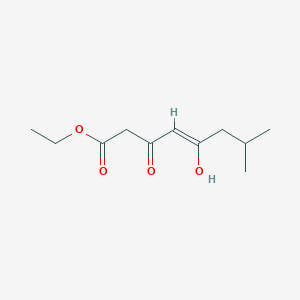
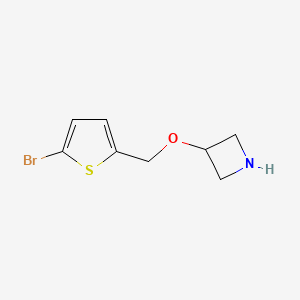
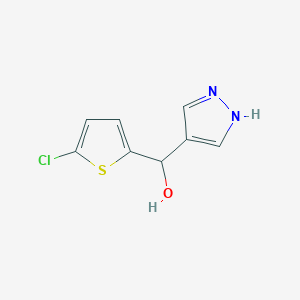
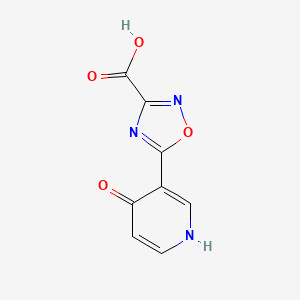
![4-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13070949.png)
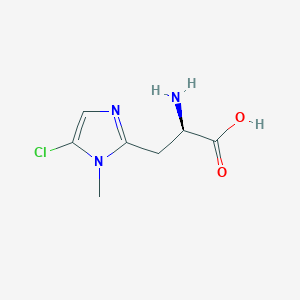
![4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13070959.png)

